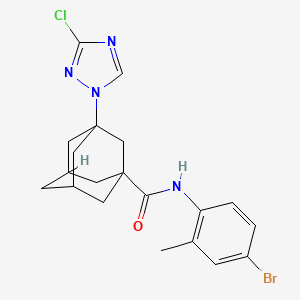

![molecular formula C23H19N3O5S B4617999 2-[(4-methoxy-3-nitrobenzyl)thio]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4617999.png)

2-[(4-methoxy-3-nitrobenzyl)thio]-3-(2-methoxyphenyl)-4(3H)-quinazolinone

Descripción general

Descripción

Quinazolinone derivatives, including the compound , are known for a wide range of biological activities, such as antibacterial, antifungal, antitubercular, and anticancer properties. These activities extend to include antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic activities (Osarumwense Peter Osarodion, 2023).

Synthesis Analysis

The synthesis of related quinazolinone compounds involves various chemical reactions. For instance, 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, a compound similar to the one , was synthesized by combining methyl anthranilate and N-(3-methoxyphenyl)-methyl dithiocarbamic acid in ethanol with anhydrous potassium carbonate and refluxed for 23 hours (Osarumwense Peter Osarodion, 2023).

Molecular Structure Analysis

Molecular structure analysis of quinazolinones can be performed using various spectroscopic methods such as FT-IR, NMR, and DFT/TD-DFT calculations. These methods provide insights into the molecular inter-contacts, vibrational frequencies, and molecular orbitals, contributing to a deeper understanding of the compound's properties and reactivity (Ahmed Djafri et al., 2020).

Chemical Reactions and Properties

The chemical properties of quinazolinones, including reactivity and potential biological activity, are influenced by their structural components. Compounds like 2-((3,5-Dinitrobenzyl)thio)quinazolinones have been found to exhibit antimycobacterial activity, indicating that the nitrobenzyl group plays a crucial role in this biological activity (Yanlin Jian et al., 2020).

Physical Properties Analysis

The physical properties of quinazolinones, such as solubility, melting point, and stability, can be determined through various analytical techniques. For instance, radioiodination and biodistribution studies of 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one provide insights into its stability and physical behavior in biological systems (R. Al-Salahi et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity and potential interactions with biological molecules, are key to understanding the potential applications of quinazolinones. The synthesis and antimicrobial screening of various quinazolinone derivatives reveal their potential as antimicrobial agents (T. Selvam et al., 2010).

Aplicaciones Científicas De Investigación

Analgesic Activity

The synthesis of quinazolinone derivatives, including structures similar to 2-[(4-methoxy-3-nitrobenzyl)thio]-3-(2-methoxyphenyl)-4(3H)-quinazolinone, has shown significant analgesic activity. These compounds were synthesized and tested in vitro for their ability to reduce pain, showing higher analgesic activities compared to standard analgesic drugs (Osarumwense Peter Osarodion, 2023).

Anticancer Activity

Research on quinazolinone derivatives has highlighted their potential in cancer treatment. Specifically, compounds like 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone (JJC-1) have been investigated for their cytotoxic effects against various cancer cell lines, demonstrating significant anticancer potential (M. Hour et al., 2007).

Antimycobacterial Activity

Studies on the antitubercular activities of quinazolinone derivatives have shown that specific substitutions on the quinazolinone core can lead to potent antitubercular agents. The presence of nitro substituents has been identified as crucial for activity, with reductive activation being key to their antimycobacterial properties (Yanlin Jian et al., 2020).

Antimicrobial Activity

The synthesis of thiazoloquinazoline derivatives and their evaluation for antimicrobial activities have been explored, with some compounds showing promising results against a range of bacteria and fungi. This indicates the potential for developing new antimicrobial agents based on the quinazolinone scaffold (T. Selvam & Vijayaraj Kumar Palanirajan, 2010).

Hypolipidemic Activities

Novel quinazolinone derivatives have been investigated for their hypolipidemic activities, showing the ability to lower triglyceride and total cholesterol levels. Substitutions at specific positions on the quinazolinone ring have been linked to increased activity, highlighting their therapeutic potential for managing lipid disorders (Y. Kurogi et al., 1996).

Anticonvulsant Evaluation

Quinazolinone derivatives have also been assessed for their anticonvulsant properties. Some synthesized compounds exhibited potent anticonvulsant activity, with low neurotoxicity and toxicity, suggesting their potential use in treating seizures (A. El-Azab et al., 2011).

Propiedades

IUPAC Name |

2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-3-(2-methoxyphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5S/c1-30-20-10-6-5-9-18(20)25-22(27)16-7-3-4-8-17(16)24-23(25)32-14-15-11-12-21(31-2)19(13-15)26(28)29/h3-13H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJSBWZUBCXFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-butanesulfonamide](/img/structure/B4617921.png)

![6-[({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4617923.png)

![5-phenyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4617928.png)

![N-(2-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4617934.png)

![N~2~-(3-chlorophenyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4617943.png)

![N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4617955.png)

![4-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-phenylacrylate](/img/structure/B4617961.png)

![N-[3-(4-methylphenyl)propyl]-2-furamide](/img/structure/B4617962.png)

![2-{4-[(butylsulfonyl)imino]-1,3,5-triazinan-1-yl}ethyl isopropylsulfamate](/img/structure/B4617973.png)

![3-methoxy-N-[(1-phenylcyclopentyl)methyl]-4-propoxybenzamide](/img/structure/B4617981.png)

![2-[(cyclobutylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4617989.png)

![methyl {5-[3-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4618005.png)

![N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-9-oxo-9H-fluorene-1-carboxamide](/img/structure/B4618008.png)